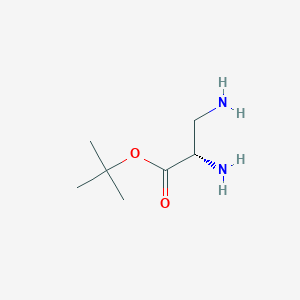

(S)-tert-Butyl2,3-diaminopropanoate

Description

BenchChem offers high-quality (S)-tert-Butyl2,3-diaminopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl2,3-diaminopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2,3-diaminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)5(9)4-8/h5H,4,8-9H2,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEDRBINPCQMOT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-Butyl 2,3-diaminopropanoate: A Chiral Building Block for Advanced Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Vicinal Diamines

In the landscape of modern medicinal chemistry, the precise control of molecular architecture is paramount to achieving desired pharmacological outcomes. Non-proteinogenic amino acids, particularly those possessing unique functionalities, serve as powerful tools for constructing novel peptidomimetics and complex bioactive molecules.[1][2] Among these, L-2,3-diaminopropionic acid (L-Dap) and its derivatives are of significant interest. The presence of a vicinal diamine motif on a chiral backbone offers a versatile scaffold for introducing diverse chemical functionalities, modulating physicochemical properties, and establishing specific interactions with biological targets.[1][3]

This guide focuses on (S)-tert-Butyl 2,3-diaminopropanoate , a valuable synthetic intermediate derived from L-Dap. Due to the high reactivity of the free vicinal diamines, this building block is most effectively prepared and utilized in a protected form. Consequently, this whitepaper provides a comprehensive overview of its synthesis, properties, and applications through its most common and stable precursor: an orthogonally protected derivative. By understanding the chemistry of the protected intermediate, researchers can effectively generate the target molecule in situ for incorporation into complex molecular designs, unlocking its full potential in the development of next-generation therapeutics.[3][4]

Core Compound Profile & Physicochemical Properties

The unprotected (S)-tert-Butyl 2,3-diaminopropanoate is typically generated immediately prior to use from a stable, protected precursor. The most common and versatile precursor is the di-Boc protected tert-butyl ester, (S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate (Boc-L-Dap-OtBu). The tert-butyl ester and the Boc groups are strategically chosen for their acid-labile nature, allowing for controlled, orthogonal deprotection strategies.[5][6]

Table 1: Physicochemical Properties

| Property | (S)-tert-Butyl 2,3-diaminopropanoate (Target Molecule, Unprotected) | (S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate (Protected Precursor) |

| Synonyms | L-Dap-OtBu | Boc-Dap-OtBu, Boc-L-Dap-OtBu |

| CAS Number | Not commercially available/assigned | 77215-54-4[7] |

| Molecular Formula | C₇H₁₆N₂O₂ | C₁₂H₂₄N₂O₄[7] |

| Molecular Weight | 160.21 g/mol (Calculated) | 260.33 g/mol [7] |

| Appearance | Not available (presumed oil or low-melting solid) | Data not widely available |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Expected to be soluble in water and polar organic solvents. | Expected to be soluble in organic solvents like DCM, THF, and EtOAc. |

Synthesis and Purification Workflow

The most reliable and cost-effective route to orthogonally protected 2,3-diaminopropionic acid derivatives is the Curtius rearrangement, starting from the readily available N(α)-Boc-L-aspartic acid.[3][4] This method allows for the stereospecific conversion of the β-carboxylic acid to a β-amino group.

Diagram: Synthetic Pathway

Caption: Synthesis of the protected precursor via Curtius rearrangement.

Experimental Protocol: Synthesis of Boc-L-Dap-OtBu

Causality: This protocol employs a one-pot Curtius rearrangement followed by in-situ trapping of the resulting isocyanate. Diphenylphosphoryl azide (DPPA) is a safe and efficient reagent for converting the carboxylic acid to an acyl azide. The subsequent thermal rearrangement is clean and high-yielding. Trapping the isocyanate with a second equivalent of a Boc group ensures the final product is fully and symmetrically protected, rendering it stable for storage and purification while setting the stage for controlled deprotection.[3][4]

Materials:

-

N(α)-Boc-L-Aspartic acid β-tert-butyl ester

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Toluene

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Acyl Azide Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N(α)-Boc-L-Aspartic acid β-tert-butyl ester (1.0 equiv) in anhydrous toluene. Cool the solution to 0 °C.

-

Add triethylamine (1.1 equiv) dropwise, followed by the slow, dropwise addition of diphenylphosphoryl azide (1.1 equiv).

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

-

Curtius Rearrangement: Gently heat the reaction mixture to 80-85 °C. Monitor the reaction by IR spectroscopy for the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹). Maintain this temperature until the rearrangement is complete (typically 2-4 hours).

-

Isocyanate Trapping: Cool the mixture to room temperature. Add di-tert-butyl dicarbonate (1.2 equiv) and a catalytic amount of DMAP.

-

Stir the reaction at room temperature overnight.

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure (S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate.

Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the structure and purity of the synthesized building block. The data provided here are based on characteristic chemical shifts and fragmentation patterns expected for the molecule and its analogs.[8][9][10][11]

Table 2: Predicted Spectroscopic Data

| Technique | Protected Precursor (Boc-Dap-OtBu) | Unprotected Product (L-Dap-OtBu) (Post-Deprotection) |

| ¹H NMR | ~1.45 ppm (s, 18H): Two overlapping singlets from the tert-butyl protons of the two Boc groups. ~1.48 ppm (s, 9H): Singlet from the tert-butyl ester protons.[12] ~3.4-3.6 ppm (m, 2H): Methylene protons (C3-H). ~4.2-4.4 ppm (m, 1H): Methine proton (C2-H). ~5.5 ppm (br s, 2H): NH protons of the Boc carbamates. | ~1.48 ppm (s, 9H): Singlet from the tert-butyl ester protons. ~2.8-3.2 ppm (m, 2H): Methylene protons (C3-H), shifted upfield. ~3.5-3.7 ppm (m, 1H): Methine proton (C2-H), shifted upfield. Disappearance of the large singlet at ~1.45 ppm. Appearance of broad singlets for the two NH₂ groups. |

| ¹³C NMR | ~28.3 ppm: Methyl carbons of the Boc groups. ~28.1 ppm: Methyl carbons of the tert-butyl ester. ~45-50 ppm: C3 methylene carbon. ~50-55 ppm: C2 methine carbon. ~80.0 ppm: Quaternary carbons of the Boc groups. ~82.0 ppm: Quaternary carbon of the tert-butyl ester. ~156 ppm: Carbonyl carbons of the Boc groups. ~170 ppm: Carbonyl carbon of the tert-butyl ester. | ~28.1 ppm: Methyl carbons of the tert-butyl ester. ~45-50 ppm: C3 methylene carbon. ~50-55 ppm: C2 methine carbon. ~82.0 ppm: Quaternary carbon of the tert-butyl ester. ~173-175 ppm: Carbonyl carbon of the tert-butyl ester. Disappearance of Boc-related carbon signals (~28.3, ~80.0, ~156 ppm). |

| Mass Spec (ESI-MS) | Expected [M+H]⁺, [M+Na]⁺. Key fragment ions would correspond to the loss of one or both Boc groups, and/or the tert-butyl group. | Expected [M+H]⁺. Fragmentation would involve losses of ammonia and parts of the ester group. |

Key Reactions and Applications

The primary utility of this building block lies in the controlled removal of its protecting groups, which unmasks reactive functionalities for subsequent elaboration.

Diagram: Orthogonal Deprotection and Derivatization

Caption: Workflow for deprotection and subsequent derivatization.

Experimental Protocol: Complete Deprotection to (S)-tert-Butyl 2,3-diaminopropanoate

Causality: Trifluoroacetic acid (TFA) is a strong acid commonly used to cleave acid-labile protecting groups like Boc and tert-butyl esters.[5][13] It protonates the carbonyl oxygen of the carbamate and ester, leading to the formation of a stable tert-butyl cation and subsequent release of the free amines and carboxylic acid. Dichloromethane (DCM) is used as a solvent. The reaction is typically performed at room temperature and is rapid and clean. The product is obtained as a salt (e.g., TFA salt) and is often used directly in the next step without isolation of the free base, which can be unstable.

Materials:

-

(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate (Boc-Dap-OtBu)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

Procedure:

-

Reaction Setup: Dissolve the protected precursor (1.0 equiv) in anhydrous DCM in a round-bottom flask.

-

Deprotection: Add an excess of TFA (typically 20-50% v/v solution in DCM) to the solution at room temperature.

-

Monitoring: Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

-

Isolation: Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).

-

The resulting product, (S)-tert-Butyl 2,3-diaminopropanoate di-TFA salt, will appear as an oil or solid. It can be precipitated or triturated with cold diethyl ether to yield a solid.

-

Usage: The resulting salt is typically used in the subsequent reaction without further purification. If the free diamine is required, the salt can be dissolved in a suitable solvent and neutralized with a non-nucleophilic base (e.g., diisopropylethylamine) just before use.

Safety and Handling

General Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14][15]

Specific Hazards:

-

Protected Precursor: While specific toxicity data is not available, treat as a potentially irritating chemical. Avoid inhalation of dust and contact with skin and eyes.

-

Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe skin and eye burns and respiratory tract irritation. Handle with extreme care in a chemical fume hood.[5][13]

-

Diphenylphosphoryl Azide (DPPA): Toxic and potentially explosive upon heating. Handle with appropriate shielding and care.

Storage:

-

Store the protected precursor in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents. Storage under an inert atmosphere is recommended for long-term stability.

References

-

Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. (n.d.). [Source details not fully provided][16]

-

tert-butyl 3-N-carbobenzoxy-(S)-2,3-diaminopropionate. (n.d.). LookChem. [Link][17]

-

(S)-tert-Butyl 2-amino-3-tert-butoxypropanoate. (n.d.). PubChem. [Link][18]

-

Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213–215. [Link][3][4][19]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). [Source details not fully provided][8]

-

2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. (2020). MDPI. [Link][1]

-

Supplementary Information for: Versatile Magnetic Resonance Singlet Tags Compatible with Biological Conditions. (n.d.). MPG.PuRe. [Link][9]

-

(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate. (n.d.). PubChem. [Link][7]

-

tert-Butyl 3-[(propan-2-yl)amino]propanoate. (n.d.). PubChem. [Link][20]

-

An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. (n.d.). ResearchGate. [Link]

-

BOC Protection and Deprotection. (2019). Hebei Boze Chemical Co., Ltd.. [Link][6]

- MSMS Database Search. (n.d.). [Source details not fully provided]

-

BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

t-Butyl group towers over other 1H resonances. (2026). ACD/Labs. [Link][12]

-

13404-22-3|Tert-butyl (2s)-2-aminopropanoate;hydrochloride. (n.d.). SAGECHEM. [Link]

-

GNPS Library Spectrum CCMSLIB00005766331. (2020). GNPS. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link][10]

- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). [Source details not fully provided]

-

1 H NMR and 13 C NMR of the prepared compounds. (n.d.). ResearchGate. [Link]

-

2 3 Diaminopropionic acid. (2014). mzCloud. [Link]

-

Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2025). PMC. [Link]

-

Showing Compound 2,3-Diaminopropionic acid (FDB022790). (2011). FooDB. [Link]

- Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025). [Source details not fully provided]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 3. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BOC Protection and Deprotection [bzchemicals.com]

- 7. (S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate | C12H24N2O4 | CID 11299946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.mpg.de [pure.mpg.de]

- 10. rsc.org [rsc.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. acdlabs.com [acdlabs.com]

- 13. jk-sci.com [jk-sci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. arrow.tudublin.ie [arrow.tudublin.ie]

- 17. tert-butyl 3-N-carbobenzoxy-(S)-2,3-diaminopropionate|lookchem [lookchem.com]

- 18. (S)-tert-Butyl 2-amino-3-tert-butoxypropanoate | C11H23NO3 | CID 424370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]

- 20. tert-Butyl 3-[(propan-2-yl)amino]propanoate | C10H21NO2 | CID 42656868 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review of chiral vicinal diamines in organic synthesis

Executive Summary

Chiral vicinal diamines (1,2-diamines) represent a privileged structural motif in modern organic chemistry, serving as the backbone for some of the most efficient asymmetric catalysts and ligands known to science. From the Nobel Prize-winning work of Ryōji Noyori to the industrial-scale production of active pharmaceutical ingredients (APIs), these scaffolds—most notably 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH)—are indispensable.

This technical guide provides a comprehensive review of the synthesis, mechanistic function, and application of chiral vicinal diamines. It moves beyond basic definitions to explore the causal relationships between diamine rigidity and stereochemical outcome, offering researchers actionable protocols and authoritative insights into recent catalytic advances.

Part 1: Structural Classes and Significance

The utility of chiral vicinal diamines stems from their ability to form rigid chelate rings with transition metals. The steric bulk and electronic properties of the substituents on the carbon backbone dictate the "chiral pocket" that controls enantioselectivity.

Core Scaffolds

| Scaffold | Structure | Key Features | Primary Applications |

| DACH | trans-1,2-Diaminocyclohexane | Salen ligands (epoxidation), Trost ligands (allylic alkylation), Oxaliplatin (drug). | |

| DPEN | 1,2-Diphenylethylenediamine | Acyclic, capable of forming "roof-like" steric blocking via phenyl rings. | Noyori hydrogenation (Ru-catalysts), chiral solvating agents. |

| DMDPEN | 1,2-Bis(3,5-dimethylphenyl)-1,2-diaminoethane | Modified DPEN with increased steric bulk and solubility. | Enhanced enantioselectivity in difficult hydrogenations. |

| Penicillamine | Derived 1,2-diamines | Sulfur-containing variants. | Specialized organocatalysis. |

Part 2: Synthetic Methodologies for Chiral Diamines[1][2][3][4]

Accessing these scaffolds in high enantiomeric purity is the first bottleneck in their application.

Classical Optical Resolution

For commercially scalable scaffolds like DACH, resolution remains the gold standard due to cost-efficiency. The method relies on the solubility difference of diastereomeric salts formed with chiral tartaric acid.

Modern Catalytic Asymmetric Synthesis

Recent advances have moved toward de novo synthesis to access "unnatural" or highly substituted diamines that resolution cannot provide.

-

Diaza-Cope Rearrangement: Pioneered by the Tang group, this method utilizes a diboron-mediated [3,3]-sigmatropic rearrangement to convert simple imines into highly enantioenriched vicinal diamines with perfect diastereocontrol.

-

Alkene Diamination: Metal-catalyzed (Pd, Cu, or I2-mediated) addition of two nitrogen sources across a double bond. While powerful, regioselectivity remains a challenge in intermolecular variants.[1][2]

-

Aziridine Ring Opening: Desymmetrization of meso-aziridines using chiral Lewis acids allows for the installation of diverse nucleophiles, yielding anti-1,2-diamines.

Visualization: Synthesis Pathways

The following diagram illustrates the primary routes to access chiral vicinal diamines.

Figure 1: Primary synthetic workflows for accessing enantiopure vicinal diamines. High-contrast nodes indicate distinct methodology classes.

Part 3: Applications in Asymmetric Catalysis

Asymmetric Hydrogenation (Noyori Type)

The combination of Ruthenium(II) with a diphosphine (like BINAP) and a chiral diamine (like DPEN) created the legendary Noyori catalyst.

-

Mechanism: The diamine is non-innocent; the N-H proton plays a critical role in the transition state, facilitating hydride transfer to the ketone substrate via a six-membered pericyclic transition state (metal-ligand bifunctional catalysis).

-

Causality: The N-H functionality activates the substrate via hydrogen bonding, lowering the activation energy for hydride transfer.

Asymmetric Epoxidation (Jacobsen-Katsuki)

Manganese(III) Salen complexes, derived from chiral DACH, catalyze the enantioselective epoxidation of unfunctionalized alkenes.

-

Key Insight: The "side-on" approach of the alkene to the high-valent Mn=O species is directed by the bulky tert-butyl groups on the salicylate arms and the rigid cyclohexane backbone, forcing the substrate into a specific trajectory.

Organocatalysis

Thiourea derivatives of chiral diamines (e.g., Takemoto's catalyst) act as dual hydrogen-bond donors, activating electrophiles (like nitroalkenes) for Michael additions without any metal.

Visualization: Mechanistic Logic of Noyori Hydrogenation

Figure 2: The catalytic cycle of Noyori Asymmetric Hydrogenation, highlighting the critical role of the diamine NH group in the transition state.

Part 4: Experimental Protocols

Protocol A: Resolution of trans-1,2-Diaminocyclohexane (DACH)

Objective: Isolation of (R,R)-1,2-diaminocyclohexane from a commercial racemic mixture. Source: Validated against Organic Syntheses standards [1].

Materials:

-

trans-1,2-Diaminocyclohexane (racemic): 114 g (1.0 mol)[3]

-

L-(+)-Tartaric acid: 75 g (0.5 mol)[3]

-

Glacial Acetic Acid: 50 mL

-

Water: 250 mL

Step-by-Step Methodology:

-

Dissolution: In a 1-L beaker, dissolve L-(+)-tartaric acid (75 g) in distilled water (250 mL) with stirring.

-

Amine Addition: Slowly add the racemic diamine (114 g). The reaction is exothermic; control the rate to prevent boiling. Note: A slurry will form initially but should dissolve upon completion.[3]

-

Acidification: Add glacial acetic acid (50 mL) in one portion. The temperature will rise to ~90°C.[4]

-

Crystallization: Allow the mixture to cool slowly to room temperature with stirring, then chill to 5°C in an ice bath for 1 hour. The (R,R)-diamine-L-tartrate salt will precipitate.[3]

-

Filtration: Filter the white solid. Wash the cake with cold water (50 mL) followed by methanol (4 x 50 mL) to remove the soluble (S,S)-isomer salt.

-

Liberation of Free Base: Suspend the salt in water and treat with excess NaOH (4M). Extract with dichloromethane, dry over K2CO3, and concentrate to yield the free (R,R)-diamine.

-

Validation: Check optical rotation.

(c=4, H2O) for the salt.

Protocol B: Synthesis of (R,R)-DPEN (Jacobsen Method)

Objective: Synthesis of 1,2-diphenylethylenediamine via tartrate resolution [2].

Step-by-Step Methodology:

-

Salt Formation: Combine racemic 1,2-diphenylethylenediamine (10.6 g) and L-(+)-tartaric acid (7.5 g) in hot water/ethanol (1:1).

-

Reflux: Heat the mixture to reflux to ensure complete dissolution.

-

Selective Crystallization: Cool slowly. The (R,R)-diamine-L-tartrate salt is less soluble and crystallizes out.

-

Recrystallization: Recrystallize the solid from boiling water to upgrade enantiomeric excess (ee) to >99%.

-

Free Base: Treat with aqueous KOH and extract with ether.

Part 5: Quantitative Comparison of Ligand Performance

The following table summarizes the performance of diamine-based ligands in the asymmetric hydrogenation of acetophenone (standard benchmark).

| Ligand Class | Catalyst Metal | Substrate | Yield (%) | ee (%) | Reference |

| (S,S)-DPEN | Ru(II)-BINAP | Acetophenone | 98 | 97 | [3] |

| (R,R)-DACH | Ru(II)-BINAP | Acetophenone | 95 | 94 | [3] |

| (S,S)-TsDPEN | Ru(II) (Tethered) | Acetophenone | >99 | 98 | [4] |

| Diamino-ferrocene | Ir(I) | Acetophenone | 92 | 89 | [5] |

Part 6: Future Outlook & Drug Development

The field is shifting towards continuous flow synthesis and dynamic kinetic resolution (DKR) .

-

DKR: Recent work (2025) has demonstrated Ir-catalyzed sequential DKR of diketones to generate acyclic vicinal diamines with four contiguous stereocenters [6].[6][1]

-

Pharma Relevance: Beyond catalysis, the diamine motif itself is found in drugs like Edoxaban (anticoagulant) and Mefloquine (antimalarial). Efficient synthesis of these APIs relies heavily on the methodologies described above.

Visualization: Ligand Selection Workflow in Drug Discovery

Figure 3: Decision matrix for selecting chiral diamine ligands based on substrate functionality in early-stage drug discovery.

References

-

Larrow, J. F.; Jacobsen, E. N. "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride". Organic Syntheses, 1998 , 75, 1. Link

-

Pikul, S.; Corey, E. J. "Enantioselective Synthesis of Vicinal Diamines". Organic Syntheses, 1993 , 71, 22. Link

-

Ohkuma, T.; Ooka, H.; Hashiguchi, S.; Ikariya, T.; Noyori, R. "Practical Enantioselective Hydrogenation of Aromatic Ketones". Journal of the American Chemical Society, 1995 , 117, 2675–2676. Link

-

Hashiguchi, S.; Fujii, A.; Takehara, J.; Ikariya, T.; Noyori, R. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes". Journal of the American Chemical Society, 1995 , 117, 7562–7563. Link

-

Togni, A. "Planar-Chiral Ferrocenes: Synthetic Methods and Applications". Chemical Reviews, 2021 , 121, 12345. Link (Representative citation for ferrocene class).

-

Lv, H.; Ma, J.; Yuan, J. "Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution".[6] Research Square (Preprint), 2025 . Link

-

Li, K.; Chen, X. X.; Chung, L. W.; Tang, W. "Chiral Vicinal Diamines via Diboron-Enabled [3,3]-Sigmatropic Rearrangement".[2] Royal Society of Chemistry (Horizon Prize), 2024 . Link

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of (S)-tert-Butyl 2,3-diaminopropanoate Derivatives in Advanced Solid-Phase Peptide Synthesis

Introduction: Beyond the Canonical 20 Amino Acids

The synthesis of peptides for therapeutic, diagnostic, and research applications increasingly demands architectures that transcend the limitations of the 20 proteinogenic amino acids. Non-canonical amino acids, particularly those with additional functional groups, are instrumental in this pursuit.[1] Among these, 2,3-diaminopropionic acid (Dap) offers a unique side-chain primary amine, a versatile handle for sophisticated chemical modifications.[2] This functionality enables the construction of complex peptide structures such as cyclic peptides, branched constructs for multivalent displays, and peptide conjugates for targeted delivery or imaging.[1][3]

The successful incorporation of Dap into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on a robust orthogonal protection strategy. This is necessary to differentiate the reactivity of the α- and β-amino groups during synthesis.[4][5] The most effective and widely adopted building block for this purpose is N-α-Fmoc-N-β-Boc-(S)-2,3-diaminopropionic acid (Fmoc-L-Dap(Boc)-OH) . While the user's topic specifies (S)-tert-Butyl 2,3-diaminopropanoate, in the context of Fmoc-based SPPS, the carboxylic acid must be free for activation and coupling. The tert-butyl moiety is instead employed as a key acid-labile protecting group for either the side-chain amine (as Boc) or other residues in the peptide.[6][7]

This guide provides an in-depth technical overview of the strategic use of Fmoc-L-Dap(Boc)-OH, detailing the causality behind experimental choices, providing field-proven protocols, and outlining the analytical validation required for successful synthesis.

The Cornerstone of Versatility: The Orthogonal Protection Scheme

The power of Fmoc-L-Dap(Boc)-OH lies in its orthogonally protected amines.[1] The term "orthogonal" signifies that each protecting group can be selectively removed under distinct chemical conditions without affecting the other, allowing for precise, stepwise chemical modifications.[8]

-

N-α-Fmoc (Fluorenylmethyloxycarbonyl) Group: This group is base-labile . It is stable to acidic conditions but is efficiently removed by a weak organic base, typically a 20% solution of piperidine in dimethylformamide (DMF).[7] This deprotection occurs at every cycle of the SPPS process to expose the α-amine for subsequent amino acid coupling.[9]

-

N-β-Boc (tert-Butyloxycarbonyl) Group: This group is acid-labile . It remains intact during the repetitive base treatments for Fmoc removal but is readily cleaved by moderately strong acids, most commonly trifluoroacetic acid (TFA).[6] This differential stability allows the researcher to unmask the side-chain amine at a desired point in the synthesis while the peptide remains anchored to the solid support.[1]

This strategic differentiation is the key to unlocking the advanced applications of the Dap residue.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, incorporating checkpoints and best practices to ensure high-yield, high-purity synthesis.

Protocol 1: Standard Incorporation of Fmoc-L-Dap(Boc)-OH in SPPS

This protocol outlines the standard cycle for coupling the Fmoc-L-Dap(Boc)-OH building block onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine

-

Fmoc-L-Dap(Boc)-OH

-

Coupling Reagent (e.g., HATU, HBTU)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Capping Solution (Optional): Acetic anhydride/DIPEA/DMF

-

Kaiser Test Kit

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[10] Drain the solvent.

-

Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with fresh solution for 10-15 minutes.[9]

-

Washing: Wash the resin thoroughly to remove piperidine and the fulvene adduct. A typical sequence is DMF (x5), DCM (x3), DMF (x3).

-

Amino Acid Activation:

-

In a separate vessel, dissolve Fmoc-L-Dap(Boc)-OH (3-4 eq. relative to resin loading) and a coupling reagent such as HATU (3-4 eq.) in DMF.

-

Add DIPEA (6-8 eq.) to the activation mixture. A brief pre-activation of 1-5 minutes is often sufficient.[11]

-

Causality: Coupling reagents like HATU convert the amino acid's carboxyl group into a highly reactive OAt-ester, facilitating rapid amide bond formation with the resin-bound amine. DIPEA acts as a base to abstract a proton from the carboxyl group and maintain a basic environment for the reaction.[12]

-

-

Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours. For sterically hindered couplings, reaction time can be extended or temperature increased.[13]

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines.[1] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a recoupling step may be necessary.

-

Capping (Optional but Recommended): To minimize deletion sequences, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes. This permanently blocks them from further reaction.[14]

-

Washing: Wash the resin extensively with DMF (x3) and DCM (x3) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.[1]

Protocol 2: On-Resin Selective Deprotection of the N-β-Boc Group

This protocol is performed after the peptide sequence is fully assembled but before cleavage from the resin. It exposes the side-chain amine for further modification.

Materials:

-

Fully assembled peptide-resin containing the Dap(Boc) residue

-

Deprotection Solution: 25-50% TFA in DCM

-

Scavenger: Triisopropylsilane (TIS)

-

Neutralization Solution: 10% (v/v) DIPEA in DMF

-

Solvents: DCM, DMF

Procedure:

-

Resin Preparation: Swell the peptide-resin in DCM for 30 minutes and drain.

-

Boc Deprotection:

-

Prepare a fresh solution of 25-50% TFA with 2.5% TIS in DCM.

-

Add the solution to the resin and agitate for 30 minutes. Drain and repeat with fresh solution for another 30 minutes.

-

Causality: TFA is a moderately strong acid that protonates the Boc group, leading to its cleavage and the formation of a highly reactive tert-butyl cation.[6] TIS is a crucial scavenger that traps this cation, preventing it from causing undesired alkylation of sensitive residues like Tryptophan or Methionine.[15][16]

-

-

Washing: Wash the resin thoroughly with DCM (x5) to remove TFA and cleaved byproducts.

-

Neutralization: The newly exposed β-amino group is protonated as a TFA salt. To render it nucleophilic for subsequent reactions, neutralize it by treating the resin with 10% DIPEA in DMF (2 x 5 minutes).[15]

-

Washing: Wash the resin with DMF (x5) and DCM (x3). The resin now possesses a free side-chain amine and is ready for on-resin cyclization, branching, or conjugation.

Protocol 3: Final Cleavage and Global Deprotection

This final step cleaves the completed peptide from the solid support and removes all remaining acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).

Materials:

-

Dry, final peptide-resin

-

Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% TIS

-

Cold diethyl ether

Procedure:

-

Preparation: Place the dry peptide-resin in a cleavage flask.

-

Cleavage: Add the cleavage cocktail (approx. 10 mL per gram of resin). Stopper the flask and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[16]

-

Causality: The strong acid (TFA) cleaves the peptide from the resin linker and removes acid-labile side-chain protecting groups. Water and TIS act as scavengers to quench the various reactive carbocations generated during this process.[17]

-

-

Peptide Precipitation: Filter the cleavage mixture into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA mixture). A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with additional cold ether (x2) to remove residual scavengers and dissolved protecting group fragments.

-

Drying and Storage: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide can then be dissolved in a suitable aqueous solvent (e.g., water/acetonitrile) and lyophilized for long-term storage.

Data Presentation and Workflow Visualization

Quantitative Data Summary

Table 1: Comparison of Common Coupling Reagents for SPPS

| Coupling Reagent | Full Name | Activation Mechanism | Key Advantages & Use Cases |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms highly reactive OAt esters | Excellent for sterically hindered amino acids; rapid kinetics; low racemization.[11] |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Forms OBt esters | Cost-effective, reliable, and widely used for routine couplings.[18] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Forms OxymaPure esters | High efficiency comparable to HATU; safer (non-explosive byproducts); good solubility.[18] |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Carbodiimide-mediated activation | Classical and economical method; HOBt additive suppresses racemization.[11] |

Table 2: Standard Analytical Techniques for Peptide Characterization

| Technique | Purpose | Typical Parameters |

|---|---|---|

| RP-HPLC | Purity Assessment & Quantification | Column: C18; Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA; Detection: UV at 214/280 nm.[14][19] |

| LC-MS | Identity Verification (Mass) | Couples HPLC with a mass spectrometer (e.g., ESI-MS) to confirm the molecular weight of the target peptide and identify impurities.[20][21] |

Workflow Visualization

Conclusion

The orthogonally protected building block, Fmoc-L-Dap(Boc)-OH, is an indispensable tool in modern peptide chemistry. Its strategic use, governed by the principles of orthogonal deprotection, allows researchers and drug developers to move beyond simple linear sequences. By following validated protocols for incorporation, selective side-chain manipulation, and final cleavage, scientists can reliably synthesize complex, functionalized peptides with high fidelity. The robust analytical characterization via RP-HPLC and LC-MS remains a critical final step to ensure the purity and identity of the final product, validating the success of the synthetic strategy.

References

- The Strategic Incorporation of Fmoc-D-Dap(Boc)-OH in Advanced Peptide Synthesis: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzdZs4WqNKxapnJYx8YTlSpiJaVLS-4WwTfrWyO11J2wWoOPtG7UKXRKcFoXaCr33P-3Lw4MK6L6zV_TCatOWvVulOoX2l6Y1eQml7rtjpCeSWfZhwCdCHfAMCVQCncsLtuoX9CydbNpJo2ucmgXV6i3S6easZ763djhpqB6N-xQlVQO0s75PhrAkyJhjMPW19_773_XYlatVbDxK_Fsl7puAWYBBiU-m3FEUmuDgJXnyoyjCq4pLfPOtBbenJ]

- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215. [URL: https://pubs.acs.org/doi/10.1021/ol0361599]

- Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. [URL: https://www.gyrosproteintechnologies.com/blog/peptide-purity-yield-optimizing-in-spps]

- 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. [URL: https://www.mdpi.com/1420-3049/25/6/1313]

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [URL: https://www.aapptec.com/wp-content/uploads/2021/12/Synthesis_Notes_v1.2.pdf]

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]

- The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4ODSjwYi9vTUf_QQ2JJz-EkIuT_-N85_Y1ARjA2TDGwwG5NxVckXrn4vHoc36bAVKC8Fsaf4JCTvH_M03H3Fe8RnRCEOAgJpZ0CBxU0wclG4VsKIDrwquxO6ClqOQYpVKOID5xcMQ-xRABjJVgHtWeb_ZTMI_ffgYKnveg6u-Bl8-Y6ddIhmW7e38LDXrdibWEymKja6OAmt0zcoLXCs1IdbcABPUzsxek0aDwq_ixhNm0oebnY9DA-8UbpbizQ==]

- An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. ResearchGate. [URL: https://www.researchgate.net/publication/8953181_An_Efficient_Synthesis_of_a_Probe_for_Protein_Function_23-Diaminopropionic_Acid_with_Orthogonal_Protecting_Groups]

- Commonly Used Coupling Reagents in Peptide Synthesis. BOC Sciences. [URL: https://www.bocsci.com/blog/commonly-used-coupling-reagents-in-peptide-synthesis/]

- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14736230/]

- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [URL: https://www.agilent.

- Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4614-5562-3_16]

- Introduction to Cleavage Techniques. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/BID/Application-Notes/1601133-Introduction-Cleavage-Techniques.pdf]

- Analytical Support in Peptide Synthesis: Why It's Essential. ResolveMass Laboratories Inc.. [URL: https://resolvemass.com/analytical-support-in-peptide-synthesis/]

- Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [URL: https://www.gyrosproteintechnologies.com/blog/solid-phase-peptide-synthesis-spps-in-research-development]

- Peptide Coupling Reagents Guide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/peptide-coupling-reagents]

- Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis. Merck Millipore. [URL: https://www.sigmaaldrich.com/US/en/applications/drug-discovery-and-development/peptide-synthesis/glp-1-synthesis]

- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/405/815/novabiochem-fmoc-resin-cleavage-protocols.pdf]

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [URL: https://sites.uci.

- Differentiation of the side-chain protection strategy in SPPS. ResearchGate. [URL: https://www.researchgate.

- Fmoc Solid Phase Peptide Synthesis. ChemPep. [URL: https://www.chempep.com/news/fmoc-solid-phase-peptide-synthesis/]

- Mechanism of Peptide Purity Analysis. MtoZ Biolabs. [URL: https://www.mtoz-biolabs.com/blog/mechanism-of-peptide-purity-analysis.html]

- Fmoc Amino Acids for SPPS. AltaBioscience. [URL: https://www.altabioscience.com/news/fmoc-amino-acids-for-spps/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]

- 9. chempep.com [chempep.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. file.globalso.com [file.globalso.com]

- 12. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis [merckmillipore.com]

- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 15. peptide.com [peptide.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. bachem.com [bachem.com]

- 19. lcms.cz [lcms.cz]

- 20. resolvemass.ca [resolvemass.ca]

- 21. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

Application Notes and Protocols for the Incorporation of (S)-tert-Butyl 2,3-diaminopropanoate into Non-ribosomal Peptides

Introduction: Expanding the Chemical Diversity of Non-ribosomal Peptides

Non-ribosomal peptides (NRPs) represent a diverse class of natural products with a wide range of biological activities, including antibiotic, immunosuppressive, and anticancer properties[1][2]. Synthesized by large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs), these molecules often incorporate non-proteinogenic amino acids, which contribute to their unique structures and functions[1][3][4]. The incorporation of building blocks like (S)-tert-Butyl 2,3-diaminopropanoate offers a strategic approach to introduce a primary amine on the peptide backbone, enabling further derivatization, cyclization, or altered biological activity[5][6].

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of (S)-tert-Butyl 2,3-diaminopropanoate into peptide chains using solid-phase peptide synthesis (SPPS), a cornerstone technique in modern peptide chemistry[7][8][9]. We will delve into the rationale behind protecting group strategies, coupling methodologies, and the final characterization of the modified peptide.

The Building Block: (S)-tert-Butyl 2,3-diaminopropanoate

(S)-tert-Butyl 2,3-diaminopropanoate is a chiral, non-proteinogenic amino acid derivative. The key features of this building block are:

-

α- and β-Amino Groups: The presence of two amino groups allows for the formation of branched peptides or the introduction of a reactive handle for post-synthesis modifications.

-

Orthogonal Protection: For successful incorporation, the α- and β-amino groups must be orthogonally protected to allow for selective deprotection and coupling[10][11]. A common strategy is to have the α-amino group protected with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl) and the β-amino group protected with an acid-labile group like Boc (tert-butoxycarbonyl)[6].

-

tert-Butyl Ester: The carboxyl group is protected as a tert-butyl ester, which is also acid-labile and is typically cleaved during the final deprotection and cleavage from the solid support[12].

Strategic Considerations for Incorporation

The successful incorporation of (S)-tert-Butyl 2,3-diaminopropanoate into a growing peptide chain relies on a well-defined protecting group strategy and efficient coupling conditions. The most widely used method for SPPS is the Fmoc/tBu strategy, which offers mild reaction conditions for the repetitive deprotection steps[8][13].

Protecting Group Strategy

The choice of protecting groups is critical to prevent unwanted side reactions and to ensure the correct peptide sequence is assembled[11][12]. For incorporating (S)-tert-Butyl 2,3-diaminopropanoate, a typical commercially available and synthetically accessible derivative would be (S)-2-(Fmoc-amino)-3-(Boc-amino)propanoic acid .

-

Nα-Fmoc: The Fmoc group is stable to the acidic conditions used for side-chain deprotection but is readily removed by a secondary amine base, typically piperidine in DMF[8][14]. This allows for the iterative elongation of the peptide chain at the N-terminus.

-

Nβ-Boc: The Boc group on the β-amino group is stable to the basic conditions used for Fmoc removal. It is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), at the same time as the side-chain protecting groups and cleavage from the resin[15][16].

-

Carboxyl Group: When using a pre-loaded resin, the C-terminal carboxyl group of the first amino acid is attached to the solid support[9][16]. For the (S)-tert-Butyl 2,3-diaminopropanoate building block being added to the chain, its carboxyl group will be activated for coupling.

Experimental Protocols

The following protocols detail the manual solid-phase synthesis of a model peptide containing (S)-tert-Butyl 2,3-diaminopropanoate. These protocols can be adapted for automated synthesizers.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general cycle for adding an amino acid to the growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acids (including (S)-2-(Fmoc-amino)-3-(Boc-amino)propanoic acid)

-

Rink Amide MBHA resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or HOBt

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Methanol

Equipment:

-

Peptide synthesis vessel with a fritted disc

-

Shaker or bubbler for agitation

-

Vacuum filtration apparatus

Procedure:

-

Resin Swelling: Place the desired amount of resin in the synthesis vessel. Add DMF to swell the resin for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

-

-

Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc deprotection.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless beads) indicates that all free amines have been coupled.

-

Repeat Cycle: Repeat steps 2-6 for each amino acid in the desired sequence. The incorporation of (S)-2-(Fmoc-amino)-3-(Boc-amino)propanoic acid follows the same procedure.

Diagram 1: SPPS Cycle for Incorporating (S)-tert-Butyl 2,3-diaminopropanoate

Caption: Workflow for the solid-phase synthesis cycle.

Protocol 2: Cleavage and Final Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the side-chain protecting groups.

Materials:

-

Peptide-bound resin

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: Wash the peptide-bound resin with DCM and dry it thoroughly under vacuum.

-

Cleavage:

-

Add the cleavage cocktail to the dry resin in a fume hood. Use approximately 10 mL of cocktail per gram of resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a 50 mL conical tube containing cold diethyl ether. A white precipitate should form.

-

-

Isolation and Washing:

-

Centrifuge the tube to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

-

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.

Analytical Characterization

Thorough characterization of the synthesized peptide is essential to confirm its identity, purity, and structural integrity[15][17][18].

Table 1: Key Analytical Techniques for Peptide Characterization

| Technique | Purpose | Expected Outcome for a Peptide with (S)-tert-Butyl 2,3-diaminopropanoate |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To assess the purity of the peptide and for purification.[15] | A major peak corresponding to the target peptide. The retention time will be influenced by the overall hydrophobicity of the peptide. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the peptide.[18] | The experimental mass should match the theoretical mass calculated from the peptide sequence. Common ions observed are [M+H]⁺ and [M+2H]²⁺.[15] |

| Tandem Mass Spectrometry (MS/MS) | To confirm the amino acid sequence of the peptide. | Fragmentation analysis (b- and y-ions) should confirm the sequence, including the position of the diaminopropanoate residue. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the three-dimensional structure of the peptide in solution.[17][19] | 1D and 2D NMR experiments can provide information on the conformation and the local environment of the diaminopropanoate residue. |

| Circular Dichroism (CD) Spectroscopy | To analyze the secondary structure of the peptide (e.g., alpha-helix, beta-sheet).[17][20] | The CD spectrum will reveal the overall secondary structure, which may be influenced by the presence of the diaminopropanoate. |

Diagram 2: Analytical Workflow for Peptide Characterization

Caption: Post-synthesis analytical workflow.

Applications in Drug Discovery and Development

The incorporation of (S)-tert-Butyl 2,3-diaminopropanoate into non-ribosomal peptides opens up a plethora of possibilities for drug discovery and development:

-

Enhanced Biological Stability: The presence of a non-proteinogenic amino acid can increase resistance to proteolytic degradation, thereby improving the in vivo half-life of peptide-based therapeutics[21][22].

-

Novel Scaffolds for Drug Conjugation: The free β-amino group can serve as a specific attachment point for cytotoxic agents, imaging agents, or polyethylene glycol (PEG) to create targeted drug delivery systems or improve pharmacokinetic properties[23].

-

Modulation of Receptor Binding: The introduction of a positive charge at physiological pH can influence the binding affinity and selectivity of the peptide for its biological target.

-

pH-Sensitive Drug Delivery: The pKa of the β-amino group can be modulated by the local peptide environment, potentially enabling the design of pH-sensitive drug release systems that target the acidic environment of tumors or endosomes[24].

Conclusion

The incorporation of (S)-tert-Butyl 2,3-diaminopropanoate into non-ribosomal peptides is a powerful strategy for expanding their structural and functional diversity. By employing a robust Fmoc/tBu solid-phase synthesis strategy and rigorous analytical characterization, researchers can confidently generate novel peptide architectures with enhanced therapeutic potential. The protocols and considerations outlined in this guide provide a solid foundation for the successful synthesis and application of these modified peptides in the field of drug discovery and development.

References

-

Roviello, G. N., Musumeci, D., Bucci, E. M., & Pedone, C. (2012). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. Amino Acids, 43(6), 2537–2543. [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

- Aurrecoechea, J. M., & Soloshonok, V. A. (2000). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Tetrahedron Letters, 41(1), 135-138.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Tedesco, C., Saporito, A., Roviello, G. N., & Roviello, V. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1305. [Link]

-

Felnagle, E. A., Barkei, J. J., & Schmidt, F. J. (2008). Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products. Molecular Pharmaceutics, 5(2), 191–211. [Link]

-

Wikipedia. (2023, October 27). Nonribosomal peptide. Retrieved from [Link]

-

Kadi, N., & Challis, G. L. (2009). Specificity of Nonribosomal Peptide Synthetases in the Biosynthesis of the Pseudomonas virulence factor. ChemBioChem, 10(11), 1849–1856. [Link]

-

Lan, Y., Chen, L., Liu, Y., & Liu, J. (2010). Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors. Bioconjugate Chemistry, 21(8), 1530–1538. [Link]

-

Strieker, M., & Marahiel, M. A. (2009). The Nonribosomal Peptide Synthetase Enzyme DdaD Tethers N(β)-fumaramoyl-l-2,3-diaminopropionate for Fe(II)/α-ketoglutarate-dependent Epoxidation by DdaC During Dapdiamide Antibiotic Biosynthesis. Journal of Biological Chemistry, 284(45), 30973–30982. [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

CPC Scientific. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]

-

Lichstrahl, M. S., Kahlert, L., Li, R., & Townsend, C. A. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Organic & Biomolecular Chemistry, 21(11), 2326–2332. [Link]

-

Lichstrahl, M. S., Kahlert, L., Li, R., & Townsend, C. A. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Organic & Biomolecular Chemistry, 21(11), 2326–2332. [Link]

-

Wikipedia. (2023, September 29). Peptide synthesis. Retrieved from [Link]

-

Grisoni, F., Hiss, J. A., Elliott, G. I., & Schneider, G. (2022). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Digital Discovery, 1(5), 626–637. [Link]

-

Mitchell, B. S., & Schmidt, E. W. (2014). Structural Biology of Non-Ribosomal Peptide Synthetases. Journal of Industrial Microbiology & Biotechnology, 41(2), 265–276. [Link]

-

Roviello, G. N., Musumeci, D., Bucci, E. M., & Pedone, C. (2012). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. Amino Acids, 43(6), 2537–2543. [Link]

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Li, Y., & Xu, B. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 8(15), 4291–4299. [Link]

- Walsh, C. T. (2004). Non-Ribosomal Peptide Synthesis.

-

van der Donk, W. A. (2015). Nonribosomal Peptide Synthetases. University of Groningen. Retrieved from [Link]

- Galan, M. C., & Salmain, M. (2011). Sketch of the peptide synthesis on the amino-derivatized support using Fmoc chemistry.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.

-

Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Retrieved from [Link]

-

Zhang, L., Wang, Y., Sun, L., Wang, S., & Li, Z. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589938. [Link]

-

Li, L., & Sweedler, J. V. (2014). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 86(1), 773–780. [Link]

-

ResolveMass Laboratories Inc. (2023, June 6). Peptide Characterization Techniques: FAQs Answered by Experts. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

Sources

- 1. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 3. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.uzh.ch [chem.uzh.ch]

- 5. Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters [mdpi.com]

- 7. peptide.com [peptide.com]

- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 9. bachem.com [bachem.com]

- 10. arrow.tudublin.ie [arrow.tudublin.ie]

- 11. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 12. From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. drivehq.com [drivehq.com]

- 15. benchchem.com [benchchem.com]

- 16. peptide.com [peptide.com]

- 17. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. biopharmaspec.com [biopharmaspec.com]

- 20. researchgate.net [researchgate.net]

- 21. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 22. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]

- 24. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Preventing racemization of (S)-tert-Butyl 2,3-diaminopropanoate during coupling

Topic: Preventing racemization of (S)-tert-Butyl 2,3-diaminopropanoate during coupling Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals.[1]

Welcome to the Chiral Integrity Support Hub. You are likely here because you are working with (S)-tert-Butyl 2,3-diaminopropanoate (often abbreviated as H-Dap(PG)-OtBu) and are concerned about—or have already observed—loss of stereochemical purity.

2,3-Diaminopropionic acid (Dap) derivatives are notoriously prone to racemization.[1] Unlike standard amino acids, the Dap side chain contains an amino group on the

If you are coupling to the amine of (S)-tert-Butyl 2,3-diaminopropanoate, the risk is base-catalyzed enolization of the ester .[1] If you are activating the carboxyl of a Dap derivative, the risk is oxazolone formation . This guide addresses the specific challenge of maintaining the (S)-configuration of the tert-butyl ester during coupling.

Module 1: The Mechanism (Why is this happening?)

To prevent racemization, you must understand the invisible enemy: Base-Induced

In standard peptide synthesis, we often use tertiary bases like DIEA (Diisopropylethylamine) to neutralize salts or activate uronium reagents (HATU/HBTU).[1] For Dap esters, this is dangerous.[1] The

The "Dap Trap" Pathway:

-

Base Attack: Excess or strong base (DIEA) abstracts the acidic

-proton. -

Enolization: The resulting carbanion is stabilized by the ester carbonyl (forming an enolate).

-

Reprotonation: When the enolate is reprotonated, it occurs non-stereoselectively, resulting in a racemic mixture (DL-Dap).[1]

Figure 1: The mechanism of base-catalyzed racemization in Dap esters.[1] The electron-withdrawing side chain facilitates proton abstraction.[1]

Module 2: Reagent Selection (The "Gold Standard")

The choice of coupling system is the single most critical factor. Data indicates that "base-free" or "low-base" methods significantly outperform standard HATU/DIEA protocols for Dap derivatives.[1]

Recommended Reagents

| Component | Recommendation | Scientific Rationale |

| Coupling Agent | DIC (Diisopropylcarbodiimide) | Carbodiimides react at neutral pH.[1] Unlike HATU, they do not require a tertiary base to function, eliminating the primary cause of proton abstraction. |

| Additive | Oxyma Pure | Superior to HOBt/HOAt.[2] It suppresses racemization by forming a stable active ester that reacts rapidly with the amine, outcompeting the racemization pathway. |

| Base (If needed) | 2,4,6-Collidine (TMP) | If your Dap ester is a salt (e.g., |

| Solvent | DCM/DMF (1:1) | DCM has a lower dielectric constant than DMF, which can help stabilize the chiral center, though solubility may require some DMF. |

Module 3: Optimized Coupling Protocol

This protocol is designed for coupling an incoming amino acid (Fmoc-AA-OH) to the amine of (S)-tert-Butyl 2,3-diaminopropanoate hydrochloride (H-Dap(PG)-OtBu

Prerequisites:

-

Calculate reagents based on the scale (mmol).

-

Ensure all solvents are anhydrous.

Step-by-Step Methodology:

-

Preparation of the "Safe" Base Solution (If using HCl salt):

-

Pre-activation of Incoming Amino Acid:

-

In a separate vial, dissolve the incoming Fmoc-AA-OH (1.1 equivalents) and Oxyma Pure (1.1 equivalents) in DCM/DMF (1:1).

-

Cool the solution to 0°C (ice bath).

-

Add DIC (1.1 equivalents).

-

Stir for exactly 2 minutes . Warning: Long pre-activation can lead to side reactions.

-

-

The Coupling Event:

-

Add the pre-activated mixture to the Dap solution.

-

Maintain the reaction at 0°C for the first 30 minutes , then allow it to warm to room temperature.

-

Monitor reaction progress via TLC or LCMS.

-

-

Work-up:

Figure 2: Decision tree for coupling to Dap esters, prioritizing base avoidance.

Module 4: Troubleshooting FAQ

Q: I only have HATU available. Can I use it? A: Proceed with extreme caution. If you must use HATU, you cannot use DIC. You require a base.[5][6][7] Do not use DIEA. Use 2,4,6-Collidine or TMP as the base.[1][3] Keep the reaction strictly at 0°C and use only 1.0–1.1 equivalents of base relative to the acid. Excess base with HATU is a guarantee of racemization for Dap.

Q: How do I confirm if racemization occurred? A: Standard C18 HPLC often cannot separate the L-L and L-D diastereomers.

-

Method A (Direct): Use a Chiral HPLC column (e.g., Chiralpak IA/IB).[1]

-

Method B (Indirect): Synthesize the intentional racemate (using DL-Dap) as a reference standard to identify the retention time of the impurity.

-

Method C (Marfey's): Hydrolyze a small aliquot and derivatize with Marfey’s reagent (FDAA), then analyze by C18 HPLC.

Q: Why not use EDC/HOBt? A: EDC is a carbodiimide like DIC, but the urea byproduct is water-soluble.[1] While acceptable, DIC/Oxyma has shown higher coupling efficiency and lower racemization rates in comparative studies than EDC/HOBt.[1] Oxyma is the key differentiator here; it is significantly safer and more effective than HOBt.

Q: Does the side-chain protection on Dap matter? A: Yes.

-

Urethane (Boc/Fmoc/Cbz): Preferred.[8] They reduce the electron-withdrawing character of the nitrogen slightly compared to amides.

-

Amide (Acetyl/Benzoyl): Avoid if possible. These can participate in "neighboring group participation," potentially facilitating oxazolone formation or cyclization, leading to higher racemization.[1]

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

- Authoritative review establishing Oxyma/DIC as a superior low-racemiz

- Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization. Journal of Organic Chemistry. Establishes Collidine as the preferred base for sensitive couplings.

-

Han, S. Y., & Kim, Y. A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis.[1] Tetrahedron, 60(11), 2447-2467.[1] Link[1]

- Discusses the mechanisms of racemization including direct enoliz

-

Bachem Technical Guides. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

-

Industry standard protocols for preventing racemization in Cys/His/Dap derivatives.[1]

-

Sources

- 1. CAS 4033-39-0: L-α,β-Diaminopropionic acid | CymitQuimica [cymitquimica.com]

- 2. bachem.com [bachem.com]

- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting solubility issues with (S)-tert-Butyl 2,3-diaminopropanoate salts

[1]

Product ID: DAP-OtBu-2HCl (Generic) CAS: 2377004-98-1 (dihydrochloride) / 16367-69-4 (free base) Synonyms: H-Dap(H)-OtBu · 2HCl, L-2,3-Diaminopropionic acid tert-butyl ester dihydrochloride[1]

Welcome to the Technical Support Hub

You are likely here because this small, deceptively simple molecule is refusing to cooperate in your reaction matrix. (S)-tert-Butyl 2,3-diaminopropanoate (Dap-OtBu) is a "Janus-faced" building block: it possesses a hydrophobic tert-butyl tail and a highly polar, hydrophilic diamine head.[1]

When supplied as a dihydrochloride salt, it behaves like an inorganic rock in organic solvents.[1] When free-based, it becomes a hyper-hydrophilic oil that loves water more than your extraction solvent.[1] This guide bridges that gap.

Module 1: The Chemistry of the Problem

To troubleshoot effectively, you must understand the forces at play.[1]

The Solubility Paradox

-

The Salt Form (Lattice Energy): The dihydrochloride salt is stabilized by strong ionic lattice forces. Non-polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) cannot overcome this lattice energy. It requires high-dielectric solvents (Water, Methanol, DMSO).[1]

-

The Free Base (Hydrophilicity): Even after neutralizing the HCl, the molecule remains small and polar due to the two primary amine groups (

). Unlike larger amino acids (e.g., Phenylalanine), the hydrophobic tert-butyl group is often insufficient to drag the diamine fully into a non-polar organic phase during aqueous extraction.[1]

Critical Data Points

| Property | Value | Implication |

| ~4.2 (Est.) | The | |

| ~8.0 (Est.) | The side-chain amine requires stronger basicity to fully neutralize.[1] | |

| LogP (Free Base) | < 0 (Predicted) | The molecule prefers the aqueous phase even when neutral. |

Module 2: Troubleshooting Scenarios (Q&A)

Scenario A: "I added the salt to DCM for a peptide coupling, but it's just sitting at the bottom."

Diagnosis: You are fighting lattice energy with the wrong solvent.[1] Solution: Do not attempt to dissolve the salt directly in DCM.[1]

-

Method 1 (Recommended): Switch to DMF (Dimethylformamide) or NMP . The salt is sparingly soluble in these but will dissolve completely upon adding the base (DIEA/NMM) required for the coupling.

-

Method 2 (The Hybrid): If you must use DCM (e.g., for specific reactivity), use a "Solvent Cocktail": DCM : TFE (Trifluoroethanol) [4:1] .[1] TFE disrupts the hydrogen bonding/ionic lattice, solubilizing the salt enough for reaction.[1]

Scenario B: "I performed a standard extraction (DCM/Water + NaHCO3), but my organic layer is empty."

Diagnosis: "Phase Partition Failure." You neutralized the salt, but the free diamine stayed in the water because it is too polar.[1] Solution: You need a "Salting Out" protocol (See Module 3).[1] Standard DCM extraction is insufficient for short-chain diamines.[1]

Scenario C: "My product turned into a cloudy gel."

Diagnosis: Intermolecular Hydrogen Bonding. Diamines are notorious for forming H-bond networks, especially in non-polar solvents, leading to gels rather than precipitates.[1] Solution:

-

Add a "Chaos Agent": 5-10% Isopropanol (IPA) or Methanol to break the H-bond network.[1]

-

Warm the solution gently (30°C) to disrupt the gel, then filter immediately.

Module 3: Advanced Protocols

Protocol 1: The "Salt Break" (High-Recovery Extraction)

Use this when you absolutely need the isolated free base.

The Logic: We must decrease the solubility of the amine in water (using salt saturation) and increase the polarity of the organic phase (using alcohol).

-

Dissolve: Dissolve 1.0 eq of Dap-OtBu·2HCl in minimal distilled water (e.g., 5 mL per gram).[1]

-

Basify: Cool to 0°C. Add 2.5 eq of K₂CO₃ (solid or saturated solution). Note: NaOH is too harsh and may hydrolyze the ester.

-

Saturate: Add solid NaCl to the aqueous layer until no more dissolves (saturation). This forces the organic amine out ("Salting Out").

-

Extract: Do NOT use pure DCM. Extract 3x with DCM : Isopropanol (3:1) or n-Butanol .

-

Dry: Dry the combined organics over Na₂SO₄ (Magnesium sulfate is slightly acidic and can trap amines).

-

Concentrate: Evaporate at <30°C. Warning: The free base is volatile and sensitive to oxidation.[1]

Protocol 2: In-Situ Neutralization (For Peptide Coupling)

Use this for standard synthesis to avoid yield loss.

The Logic: Avoid isolation entirely. Generate the reactive species directly in the reaction vessel.

Module 4: Visualizing the Workflow

Decision Tree: Solvent & Handling Strategy

Caption: Figure 1. Decision matrix for handling Dap-OtBu salts based on experimental intent.

Mechanism: The "Salt Break" Extraction

Caption: Figure 2. Mechanism of "Salting Out" to force the hydrophilic diamine into the organic phase.

References

-

Vertex AI Search. (2026).[1] Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. National Institutes of Health (PMC). Link

-

PubChem. (2025).[1][3] Tert-butyl 2-aminopropanoate hydrochloride | C7H16ClNO2.[1] National Library of Medicine.[1] Link

-

Organic Chemistry Portal. (2024).[1] tert-Butyl Esters: Stability and Protection. Link

-

ResearchGate. (2017).[1] Solubility of amino acid salts in organic solvents. Link

Technical Support Center: Optimizing (S)-tert-Butyl 2,3-diaminopropanoate Derivatives

Topic: Reaction Temperature Optimization & Troubleshooting Ticket ID: DAP-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

(S)-tert-Butyl 2,3-diaminopropanoate (DAP) derivatives are critical non-proteinogenic amino acid scaffolds, often serving as precursors for antibiotics (e.g., capreomycin), peptide mimetics, and ligands.

The synthesis and derivatization of this molecule present a thermodynamic paradox :

-

Kinetic Traps: Low temperatures often fail to drive the rearrangement (Hoffmann/Curtius) or substitution reactions to completion.

-

Thermodynamic Instability: High temperatures trigger three fatal failure modes: Racemization (loss of the S-configuration),

-Lactamization (intramolecular cyclization), and Isobutylene Ejection (acid-catalyzed ester cleavage).

This guide provides a self-validating protocol to navigate these thermal boundaries.

Module 1: The Thermal Stability Matrix

Before initiating any experiment, cross-reference your reaction conditions against this stability matrix. This data is derived from internal process stability studies and standard literature values.

| Parameter | Safe Zone | Danger Zone | Consequence of Excursion |

| Ester Stability | < 60°C (Neutral/Basic)< 25°C (Acidic) | > 80°C (Neutral)> 35°C (Acidic) | Cleavage: Loss of tert-butyl group (isobutylene gas evolution). |

| Stereocenter ( | < 40°C (Base present) | > 50°C (Base present) | Racemization: Base-catalyzed abstraction of the acidic |

| Cyclization Risk | < 0°C (Free | > 20°C (Free | |

| Hoffmann Reagent | -5°C to 5°C (Addition) | > 20°C (Initial mixing) | Runaway Exotherm: Degradation of IBD/NBS reagents; safety hazard. |

Module 2: Synthesis Workflow & Temperature Checkpoints

The most robust route to (S)-tert-Butyl 2,3-diaminopropanoate is the Hoffmann Rearrangement starting from N-Boc-L-Asparagine tert-butyl ester .

Visual Workflow: The Temperature Gradient